Chemical structure and properties of 1-Benzofuran-5-carbothioamide
Chemical structure and properties of 1-Benzofuran-5-carbothioamide
An In-depth Technical Guide to 1-Benzofuran-5-carbothioamide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Scientific Rationale
The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, a core structure that appears in numerous natural products and clinically significant synthetic molecules.[1][2][3] Its rigid, planar geometry and electron-rich nature make it an ideal anchor for engaging with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6][7] This guide focuses on a specific, yet underexplored derivative: 1-Benzofuran-5-carbothioamide .
The strategic incorporation of a carbothioamide (thioamide) functional group in place of a more common carboxamide is a deliberate choice rooted in modern drug design principles. The thioamide group acts as a potent bioisostere of the amide, maintaining similar steric properties while exhibiting distinct electronic characteristics. It is a stronger hydrogen bond donor and has a larger dipole moment, which can lead to enhanced binding affinity and altered target selectivity. By dissecting the chemical structure, properties, and a rational synthetic pathway for 1-Benzofuran-5-carbothioamide, this document aims to provide researchers with the foundational knowledge to explore its potential as a novel therapeutic agent or chemical probe.
Part 1: Core Molecular Profile and Physicochemical Properties
1-Benzofuran-5-carbothioamide is a heterocyclic organic compound featuring a fused benzene and furan ring system, with a primary thioamide group substituted at the C5 position.
Structural and Identity Parameters
The fundamental identifiers for this compound are summarized below. This data is critical for substance registration, database searching, and analytical characterization.
| Parameter | Value | Source |
| IUPAC Name | 1-Benzofuran-5-carbothioamide | [8] |
| CAS Number | 499770-74-0 | [8][9] |
| Molecular Formula | C₉H₇NOS | [8][9] |
| Molecular Weight | 177.22 g/mol | [8][9] |
| SMILES | NC(=S)C1=CC2=C(OC=C2)C=C1 | [8] |
| InChIKey | FYYKZVFXMFFFHO-UHFFFAOYSA-N | [8] |
Computed Physicochemical Properties for Drug Discovery
The following table outlines key computational properties that predict the molecule's behavior in a biological system, often used in early-stage drug discovery to assess "drug-likeness."
| Property | Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 39.16 Ų | Predicts membrane permeability and oral bioavailability. A value < 140 Ų is generally favorable. |
| LogP (Octanol-Water Partition Coeff.) | 2.067 | Measures lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME). |
| Hydrogen Bond Acceptors | 2 | Indicates potential for forming hydrogen bonds with biological targets. |
| Hydrogen Bond Donors | 1 | Indicates potential for forming hydrogen bonds with biological targets. |
| Rotatable Bonds | 1 | A low number suggests conformational rigidity, which can be favorable for binding affinity. |
Data sourced from ChemScene.[9]
Part 2: Synthesis and Spectroscopic Characterization
While direct, published protocols for 1-Benzofuran-5-carbothioamide are scarce, a robust and logical synthetic route can be designed based on established organometallic and functional group transformation methodologies. The proposed pathway begins with a commercially available precursor and proceeds through key intermediates.
Proposed Synthetic Workflow
The most logical approach involves the synthesis of a key aldehyde intermediate, which is then converted to the target thioamide.
Caption: Proposed multi-step synthesis of 1-Benzofuran-5-carbothioamide.
Experimental Protocols
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Causality: This step utilizes a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds. The magnesium inserts into the carbon-bromine bond of 5-bromo-1-benzofuran, creating a highly nucleophilic organometallic species. This nucleophile then attacks the electrophilic carbon of N,N-dimethylformamide (DMF), a formylating agent. An acidic workup is required to hydrolyze the intermediate and yield the final aldehyde.
-
Protocol:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (0.92 g, 0.038 mol) and a single crystal of iodine in dry tetrahydrofuran (THF, 2.5 mL).
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Add a small portion of 5-bromo-1-benzofuran (0.5 g) and gently reflux the mixture. The disappearance of the iodine color indicates the initiation of the Grignard reaction.
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Slowly add the remaining 5-bromo-1-benzofuran (4.5 g, for a total of 5.0 g) dissolved in dry THF (25 mL) to maintain a steady reflux. After the addition is complete, continue refluxing for 2 hours.
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Cool the reaction mixture to -40°C using a suitable cooling bath.
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Add dry DMF (3.6 g) dropwise, ensuring the temperature does not rise significantly.
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Allow the reaction to slowly warm to room temperature and stir for 12 hours.
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Cool the mixture to 0°C and carefully acidify to pH 2 with 3N HCl. Stir for 30 minutes.
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Dilute with water (500 mL) and extract with ethyl acetate (2 x 200 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-Benzofuran-5-carbaldehyde.
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-
Causality: This is a standard conversion of an aldehyde to a nitrile. The aldehyde first reacts with hydroxylamine to form an oxime. The oxime is then dehydrated, typically using an agent like acetic anhydride or thionyl chloride, to yield the nitrile functional group.
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Protocol (General):
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Dissolve 1-Benzofuran-5-carbaldehyde in a suitable solvent such as ethanol or pyridine.
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Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) and stir at room temperature until oxime formation is complete (monitored by TLC).
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Isolate the intermediate oxime.
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Treat the oxime with a dehydrating agent (e.g., acetic anhydride) and heat to induce elimination of water, forming the nitrile.
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Purify the resulting 1-Benzofuran-5-carbonitrile via chromatography or recrystallization.
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-
Causality: The final step involves the conversion of the nitrile to a primary thioamide. This can be achieved by direct reaction with hydrogen sulfide gas under basic conditions. A more convenient and common laboratory method is the use of a thionating agent like Lawesson's reagent, which efficiently converts carbonyls (and nitriles, though less common) to their thio-analogs.
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Protocol (General, using Lawesson's Reagent):
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Dissolve 1-Benzofuran-5-carbonitrile in an inert, high-boiling solvent like toluene or dioxane.
-
Add Lawesson's reagent (approx. 0.5 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the reaction, filter off any insoluble byproducts, and concentrate the solvent.
-
Purify the crude 1-Benzofuran-5-carbothioamide by column chromatography on silica gel.
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Predicted Spectroscopic Data
For a compound to be validated, its structure must be confirmed by spectroscopic analysis. The following data are predicted based on the known structure.
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-8.2 (s, 1H, H4), ~7.8-8.0 (d, 1H, H6), ~7.6-7.7 (d, 1H, H2), ~7.5-7.6 (d, 1H, H7), ~6.8-6.9 (d, 1H, H3), ~2.5-3.5 (br s, 2H, NH₂). Aromatic protons will show characteristic coupling constants. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~200 (C=S), ~155 (C7a), ~145 (C2), ~130-140 (quaternary C5), ~120-130 (aromatic CH carbons), ~112 (C7), ~107 (C3). |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1600 (aromatic C=C stretching), ~1400-1450 (C=S stretching, often coupled with other vibrations), ~1250 (C-O-C stretching). |
| Mass Spec. (EI) | M⁺ at m/z 177. Key fragments corresponding to loss of ·SH, NH₂, and retro-Diels-Alder of the furan ring. |
Part 3: Rationale for Biological Investigation
The scientific interest in 1-Benzofuran-5-carbothioamide stems from the well-documented and diverse bioactivities of the parent benzofuran scaffold.[10] Synthesizing and screening this specific derivative is a logical step in structure-activity relationship (SAR) studies aimed at discovering novel therapeutic leads.
Caption: Rationale for investigating 1-Benzofuran-5-carbothioamide in drug discovery.
Potential Therapeutic Applications
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Anticancer Activity: Numerous benzofuran derivatives have demonstrated potent anticancer activity by targeting various mechanisms, including tubulin polymerization, kinase inhibition, and induction of apoptosis.[4][10] For instance, certain benzofuran-carboxamides have shown significant growth inhibitory activity against multiple cancer cell lines.[1] The introduction of a thioamide at the C5 position could modulate this activity, potentially leading to a novel mechanism of action or an improved therapeutic index.
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Antimicrobial Agents: The benzofuran core is present in compounds active against a range of bacterial and fungal pathogens.[2] Thioamides themselves are a known class of antitubercular agents. The combination of these two pharmacophores in a single molecule makes 1-Benzofuran-5-carbothioamide a compelling candidate for screening against pathogenic microbes, including resistant strains.
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Enzyme Inhibition: The ability of the thioamide group to coordinate with metal ions or form strong, directional hydrogen bonds makes it an interesting functional group for targeting metalloenzymes or serine/threonine proteases. Given that benzofuran derivatives are known to inhibit enzymes like matrix metallopeptidases, this compound warrants investigation as a potential enzyme inhibitor.[4]
Conclusion and Future Directions
1-Benzofuran-5-carbothioamide represents a molecule of significant interest at the intersection of scaffold-based drug design and bioisosteric replacement. Its structural foundation is rooted in the well-validated benzofuran scaffold, while the thioamide functional group offers unique electronic and binding properties. The synthetic pathway outlined in this guide is logical and relies on well-established chemical transformations, making the compound accessible for research purposes.
Future work should focus on the practical synthesis and rigorous spectroscopic confirmation of the molecule. Following this, a comprehensive biological evaluation is warranted, including screening in anticancer and antimicrobial assays. Subsequent studies could involve the generation of a focused library of related analogs to build a robust structure-activity relationship, ultimately guiding the development of more potent and selective therapeutic agents.
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